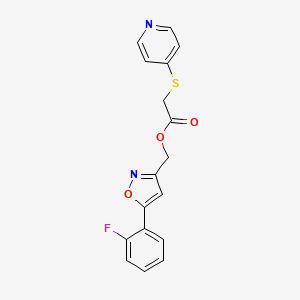
Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2460750-99-4 . It has a molecular weight of 219.71 . This compound is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder and is slightly soluble in water . It should be stored in a cool, dry place in a tightly closed container, away from air and oxidizing agents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Studies have explored the synthesis and reactivity of cyclobutane derivatives, highlighting their importance in organic synthesis. For instance, the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions has been examined, confirming theoretical predictions about the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization (S. Niwayama & K. Houk, 1992). Similarly, the synthesis of methylenecyclobutyl- and cyclobutenyl adenine A, showcasing potent antiviral carbocyclic analogues of oxetanocin A, involves introducing a double bond into the cyclobutane ring, underscoring the versatility of cyclobutane derivatives in synthesizing complex molecules (T. Maruyama, Y. Hanai, & Y. Sato, 1992).
Neuropharmacological Applications
- Research has also delved into the neuropharmacological characterization of 1-Aminocyclopropane-1-carboxylate and 1-Aminocyclobutane-1-carboxylate, investigating their ligand activities at the N-Methyl-D-Aspartate-associated Glycine Receptor. These studies provide insights into the in vivo utility of such compounds, despite their rapid inactivation (T. Rao et al., 1990).
Structural and Stereochemical Studies
- Structural and stereochemical analyses of cyclobutane derivatives have been conducted to understand their conformation and reactivity better. For example, the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides reveal the importance of cyclobutane's structure in promoting rigidity in molecular design, contributing to the development of highly rigid β-peptides (Sandra Izquierdo et al., 2002).
Application in Medicinal Chemistry
- Certain cyclobutane derivatives have been identified for their potential in medicinal chemistry, including as potent VLA-4 antagonists, highlighting the therapeutic potential of these compounds in treating various medical conditions (S. Brand, Ben de Candole, & J. Brown, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 1-(1-aminocyclobutyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-8(12)9(4-2-5-9)10(11)6-3-7-10;/h2-7,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSJZBWUXOMSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2(CCC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[2-(4-iodophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2416890.png)
![N-(4-fluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2416892.png)

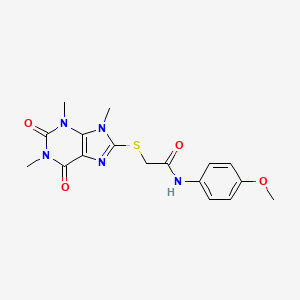



![6-(Furan-2-ylmethyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2416900.png)
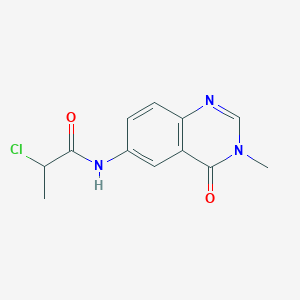
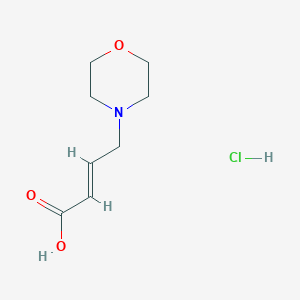
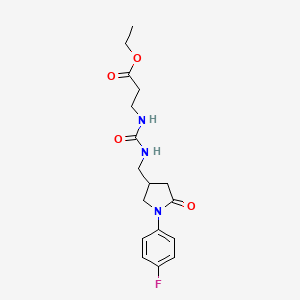
![4-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2416909.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416911.png)
